5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with an amino group and a cyclobutylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, which results in the formation of the desired compound in high yields . Another approach includes the reaction of 5-aminopyrazolo-[4,3-b]pyridine with halomethyl carbonyl compounds in the presence of NaHCO3 and 1,4-dioxane .
Industrial Production Methods
the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as MnO2 supported on alumina-silica . Reaction conditions often involve refluxing in solvents like 1,4-dioxane or using aqueous conditions for environmentally friendly synthesis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclocondensation reactions can yield pyrazolo-pyridine derivatives, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research suggests it may have therapeutic potential in treating metabolic disorders and obesity by inhibiting the Nicotinamide N-Methyltransferase (NNMT) enzyme
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the inhibition of the NNMT enzyme, which plays a crucial role in regulating metabolism . By inhibiting this enzyme, the compound can modulate metabolic pathways, leading to improved energy metabolism and potential therapeutic effects in conditions like obesity and diabetes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methylquinolinium (5-Amino-1MQ): This compound is an analog of 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and also inhibits the NNMT enzyme.
Pyrazolo-pyridine derivatives: These compounds share a similar heterocyclic structure and have various pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NNMT and modulate metabolic pathways makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-amino-1-(cyclobutylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c10-7-5-12(4-6-2-1-3-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14) |
InChI Key |
OYTPTXLWJTVQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(C(=O)NC2=O)N |
Origin of Product |
United States |
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